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Compound of Interest

Compound Name: TM5275 sodium

Cat. No.: B10764144 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of

TM5275 with other PAI-1 Inhibitors, Supported by Preclinical Data.

TM5275 is an orally bioavailable small molecule inhibitor of plasminogen activator inhibitor-1

(PAI-1), a critical regulator of the fibrinolytic system. Elevated PAI-1 levels are implicated in a

range of pathologies, including thrombosis, fibrosis, and cancer, making it a compelling

therapeutic target. This guide provides a comparative overview of TM5275 against other

notable PAI-1 inhibitors, TM5441 and Tiplaxtinin (PAI-039), summarizing key preclinical findings

and experimental methodologies to inform future research and development.

Quantitative Data Comparison
The following tables summarize the in vitro and in vivo preclinical data for TM5275 and its

comparators. Direct comparison should be approached with caution due to variations in

experimental models and methodologies across studies.

Table 1: In Vitro Comparative Data of PAI-1 Inhibitors
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Compound Target Assay Type IC50 Cell Line(s) Reference

TM5275 PAI-1

tPA-

dependent

hydrolysis

6.95 µM - [1]

PAI-1 Cell Viability 9.7 - 60.3 µM

HT1080,

HCT116, and

others

[1]

TM5441 PAI-1 Cell Viability 9.7 - 60.3 µM

HT1080,

HCT116, and

others

[1]

Tiplaxtinin

(PAI-039)
PAI-1

tPA-

dependent

hydrolysis

2.7 µM - [2]

PAI-1 Cell Viability 29 µM HT1080 [1]

PAI-1 Cell Viability 32 µM HCT116 [1]

PAI-1 Cell Viability 43.7 µM T24 [2]

PAI-1 Cell Viability 52.8 µM UM-UC-14 [2]

Table 2: In Vivo Comparative Efficacy Data of PAI-1
Inhibitors
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Compound Model Species Dosing
Key
Findings

Reference

TM5275

Arteriovenous

Shunt

Thrombosis

Rat
10 and 50

mg/kg, p.o.

Equivalent

antithromboti

c effect to

ticlopidine

(500 mg/kg).

[3]

Hepatic

Fibrosis

(CDAA-

induced)

Rat Not specified

Significantly

attenuated

liver fibrosis

development.

[4][5]

Intestinal

Fibrosis

(TNBS-

induced)

Mouse

50

mg/kg/day,

p.o.

Decreased

collagen

deposition

and

ameliorated

colonic

fibrosis.

TM5441

High-Fat

Diet-Induced

Obesity

Mouse

20

mg/kg/day,

p.o.

Prevented

body weight

gain and

systemic

insulin

resistance.

[6]

High-Fat

Diet-Induced

NAFLD

Mouse Not specified

Ameliorated

hepatic

steatosis and

inflammation.

[7]

Tumor

Xenograft

(HT1080 &

HCT116)

Mouse

20

mg/kg/day,

p.o.

Increased

tumor cell

apoptosis

and disrupted

tumor

vasculature.

[1]
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Tiplaxtinin

(PAI-039)

Carotid Artery

Thrombosis

(FeCl3-

induced)

Rat

0.3, 1.0, and

3.0 mg/kg,

p.o.

Prevented

carotid artery

occlusion and

increased

time to

occlusion.

[8]

Vena Cava

Thrombosis
Rat

3, 10, and 30

mg/kg, p.o.

Significantly

reduced

thrombus

weight.

[2][8]

Tumor

Xenograft

(T24 & HeLa)

Mouse
5 and 20

mg/kg, p.o.

Markedly

reduced

subcutaneou

s tumor

growth.

[2]

Vein Graft

Intimal

Hyperplasia

Mouse Not specified

Inhibited

neointima

formation.

[9]

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings.

Below are summaries of key experimental protocols cited in this review.

In Vitro Assay for IC50 Determination of PAI-1 Inhibitors
The half-maximal inhibitory concentration (IC50) of PAI-1 inhibitors is a key measure of their

potency. A common method involves a tPA-dependent hydrolysis assay:

Plate Coating: 96-well plates are coated with human tissue-type plasminogen activator (tPA).

Inhibitor Incubation: The test compound (e.g., TM5275, Tiplaxtinin) at varying concentrations

is incubated with human PAI-1 for a defined period (e.g., 15 minutes).
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PAI-1 Binding: The inhibitor-PAI-1 mixture is added to the tPA-coated plate, allowing active

PAI-1 to bind to the immobilized tPA.

Detection: The amount of bound, active PAI-1 is quantified using a monoclonal antibody

against human PAI-1, followed by a secondary antibody conjugated to an enzyme (e.g.,

alkaline phosphatase) for colorimetric detection.

Calculation: The IC50 value is determined by fitting the dose-response data to a logistic

equation, representing the concentration of the inhibitor required to achieve 50% inhibition of

PAI-1 activity.[10]

In Vivo Model of Ferric Chloride-Induced Carotid Artery
Thrombosis in Rats
This model is widely used to evaluate the antithrombotic efficacy of compounds:

Animal Preparation: Anesthetized rats are instrumented to monitor carotid artery blood flow.

Drug Administration: The test compound (e.g., Tiplaxtinin) or vehicle is administered orally at

a specified time before injury.

Thrombus Induction: A filter paper saturated with ferric chloride (FeCl3) solution is applied to

the exposed carotid artery to induce vascular injury and thrombus formation.

Endpoint Measurement: Key parameters measured include the time to vessel occlusion,

thrombus weight, and the percentage of animals with a patent artery.[2][8]

In Vivo Model of Diet-Induced Hepatic Fibrosis in Rats
This model is used to assess the anti-fibrotic potential of therapeutic agents in the context of

non-alcoholic steatohepatitis (NASH):

Induction of Fibrosis: Fischer 344 rats are fed a choline-deficient L-amino-acid-defined

(CDAA) diet for an extended period (e.g., 12 weeks) to induce steatohepatitis and hepatic

fibrosis.[4][5]

Treatment: TM5275 is administered orally to a subset of the animals.
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Histological Analysis: Liver tissue is collected and stained (e.g., with Sirius Red) to assess

the degree of collagen deposition and fibrosis.

Gene Expression Analysis: Hepatic expression of profibrogenic genes, such as Tgfb1 and

Col1a1, is quantified using methods like real-time PCR.[4]

Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is essential for clear

communication.
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TGF-β1/PAI-1 signaling in hepatic stellate cells.[4]
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Experimental Protocol

1. Animal Preparation
(Anesthetized Rat)

2. Oral Administration
(TM5275 or Vehicle)

3. Vascular Injury
(FeCl3 application to carotid artery)
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5. Endpoint Measurement
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Workflow for in vivo thrombosis model.[2][8]
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IC50 Determination Assay
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Workflow for IC50 determination of PAI-1 inhibitors.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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